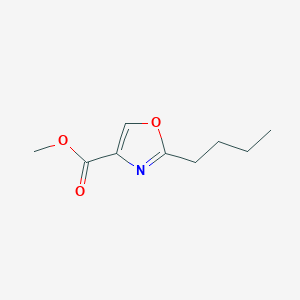

Methyl 2-butyloxazole-4-carboxylate

Description

Methyl 2-butyloxazole-4-carboxylate (CAS 140381-01-7) is a heterocyclic organic compound featuring an oxazole ring substituted with a butyl group at position 2 and a methyl ester group at position 2. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and agrochemical research. Key experimental properties include:

Properties

IUPAC Name |

methyl 2-butyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-4-5-8-10-7(6-13-8)9(11)12-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJMVIBNWHBKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-butyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-2-methyl-1-propanol with diethyl oxalate, followed by cyclization to form the oxazole ring. The reaction conditions often require a base such as sodium ethoxide and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyloxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-butyloxazole-4-carboxylate has shown promise as a scaffold for developing new antimicrobial agents. Research indicates that derivatives of oxazole compounds exhibit significant activity against various pathogens, including bacteria and fungi. The oxazole ring is known for its ability to interact with biological targets, making it a suitable candidate for drug development.

Case Study: Antitubercular Agents

In a study focusing on the modification of existing antibiotics, this compound derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), suggesting their potential as effective antitubercular agents. For instance, a derivative showed an MIC of 0.06 µg/ml, outperforming traditional antibiotics like isoniazid .

Materials Science

Polymer Synthesis

this compound can be utilized in polymer chemistry as a monomer for synthesizing functional polymers. Its unique structure allows for the incorporation of specific functional groups that can enhance the properties of the resulting polymers.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Thermoplastic | This compound | High thermal stability |

| Biodegradable Polymer | This compound | Enhanced biodegradability |

Agricultural Chemistry

Pesticide Development

Research has demonstrated that this compound derivatives possess insecticidal properties. These compounds can be designed to target specific pests while minimizing environmental impact.

Case Study: Insecticidal Efficacy

A study evaluated the efficacy of this compound-based pesticides against common agricultural pests. Results showed a significant reduction in pest populations, indicating its potential as a viable alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of methyl 2-butyloxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole-Based Methyl Esters

Methyl 2-Chlorooxazole-4-Carboxylate (CAS 934236-35-8)

- Substituent : Chloro group at position 2 (vs. butyl in the target compound).

- Key Differences: Reactivity: The chloro substituent is strongly electron-withdrawing, increasing electrophilicity at the oxazole ring compared to the electron-donating butyl group. This makes the chloro derivative more reactive in nucleophilic substitution reactions . Applications: Chloro-substituted oxazoles are often intermediates in synthesizing antimicrobial agents, whereas butyl-substituted analogs may prioritize lipophilicity for membrane permeability in drug candidates .

Non-Oxazole Methyl Esters

Methyl Palmitate (Methyl Hexadecanoate)

- Structure : A straight-chain aliphatic ester without heterocyclic rings.

- Key Differences :

- Boiling Point : ~215–220°C (lower than the target compound despite higher molecular weight), attributed to weaker intermolecular forces in aliphatic chains versus aromatic oxazole rings .

- Applications : Primarily used in biofuels and lubricants due to its hydrophobicity, contrasting with oxazole derivatives’ roles in bioactive molecule synthesis .

- Boiling Point : ~215–220°C (lower than the target compound despite higher molecular weight), attributed to weaker intermolecular forces in aliphatic chains versus aromatic oxazole rings .

Torulosic Acid Methyl Ester (CAS N/A)

- Structure : A diterpene-derived methyl ester with a complex bicyclic framework.

- Key Differences :

- Density and Solubility : Higher molecular complexity likely increases density (>1.2 g/cm³) but reduces water solubility compared to the oxazole analog.

- Applications : Found in plant resins (e.g., Austrocedrus chilensis), with roles in ecological defense mechanisms, unlike synthetic oxazole derivatives .

Data Table: Comparative Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

Methyl 2-butyloxazole-4-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 183.21 g/mol. The structure includes an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen.

Antimicrobial Activity

Research indicates that derivatives of oxazoles, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Escherichia coli | 15 |

Antitumor Activity

This compound has also been investigated for its antitumor potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon carcinoma). The compound's mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.9 | Caspase activation |

| HCT116 | 6.5 | Apoptotic pathway modulation |

Study on Antimicrobial Properties

A comprehensive study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. It was found to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

Study on Antitumor Effects

In another study focusing on the antitumor effects of this compound, researchers treated A549 and HCT116 cell lines with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This suggests that this compound could be further explored as a therapeutic agent in cancer treatment .

Q & A

Q. What spectroscopic techniques are recommended for characterizing Methyl 2-butyloxazole-4-carboxylate?

- Methodological Answer : For structural elucidation, employ Nuclear Magnetic Resonance (NMR) to analyze proton and carbon environments, focusing on oxazole ring protons (δ 8.0–8.5 ppm) and ester carbonyl signals (δ 160–170 ppm). Infrared Spectroscopy (IR) can confirm ester (C=O stretch ~1720 cm⁻¹) and oxazole ring (C=N stretch ~1650 cm⁻¹) functional groups. For definitive confirmation, single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL (SHELX system) for refinement and ORTEP-III for visualization to resolve bond lengths, angles, and torsional parameters .

Q. How can researchers determine the crystal structure of this compound?

- Methodological Answer : After crystallization, collect diffraction data using a synchrotron or laboratory X-ray source. Process data with SHELX programs (e.g., SHELXL for refinement), ensuring proper handling of twinning or disorder. Validate the structure using Mercury CSD 2.0 to compare packing motifs with similar oxazole derivatives in the Cambridge Structural Database (CSD). ORTEP-3 can generate publication-quality thermal ellipsoid plots .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A two-step approach is typical: (i) Oxazole ring formation via Hantzsch synthesis, reacting a β-ketoester with a nitrile under acidic conditions. (ii) Esterification of the carboxylic acid intermediate using methanol and a catalyst (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity (e.g., DMF for high-temperature reactions) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental X-ray data and computational conformational models for this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict molecular geometry. Compare computational results with SCXRD data using puckering coordinates (e.g., Cremer-Pople parameters) to quantify ring non-planarity. If deviations exceed 0.1 Å in bond lengths, re-examine refinement constraints in SHELXL or consider solvent effects in DFT simulations .

Q. How to design experiments to study the reactivity of this compound under nucleophilic conditions?

- Methodological Answer : Conduct kinetic studies by varying nucleophile concentration (e.g., Grignard reagents) in anhydrous THF at controlled temperatures. Use in-situ UV-Vis spectroscopy to track ester carbonyl reactivity. For regioselectivity analysis, employ LC-MS to identify intermediates. Computational modeling (e.g., Fukui indices) can predict electrophilic hotspots on the oxazole ring .

Q. What strategies optimize the analysis of intermolecular interactions in this compound crystal packing?

- Methodological Answer : Use Mercury CSD ’s Materials Module to identify π-π stacking (oxazole rings) and hydrogen-bonding networks (ester carbonyl to alkyl groups). Calculate interaction energies with PIXEL or Hirshfeld surface analysis . Compare packing similarity metrics against CSD entries (e.g., refcode XOZCAR01) to classify polymorphism risks .

Q. How to address low reproducibility in the synthesis of this compound derivatives?

- Methodological Answer : Perform Design of Experiments (DoE) to isolate critical variables (e.g., reaction temperature, catalyst loading). Use high-throughput screening (HTS) robots to test 96-well plate conditions. Characterize byproducts via GC-MS and adjust protecting groups (e.g., tert-butyl esters) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.